
5-bromo-2-chloro-N-(3-cyclopropyl-3-hydroxypropyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-2-chloro-N-(3-cyclopropyl-3-hydroxypropyl)benzamide is a chemical compound with the formula C₁₀H₉BrClNO . It has a molecular weight of 274.5416 g/mol . This compound is available from suppliers for scientific research needs .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a benzamide core substituted with bromo and chloro groups, and an N-linked 3-cyclopropyl-3-hydroxypropyl group . The exact three-dimensional structure would require experimental determination, typically by methods such as X-ray crystallography.Scientific Research Applications
Synthesis and Characterization
Novel Compound Synthesis
Benzamide derivatives, including those with bromo and chloro substituents, have been synthesized and characterized for various applications. These compounds have been explored for their potential as non-peptide small molecular antagonists, with their structures being characterized using techniques like NMR, MS, and sometimes X-ray crystallography. For instance, the synthesis and characterization of non-peptide small molecular antagonist benzamide derivatives have led to the identification of novel CCR5 antagonists (Bi, 2015).
Photophysical Studies
Photophysical characterisation and photostability studies of NIR probes with benzamide derivatives have been conducted to understand their behavior in biological applications. Such studies help in the development of compounds with potential for imaging or therapeutic interventions (Raju et al., 2016).
Biological Activities
Antiproliferative and Cytotoxic Activities
Substituted 2-hydroxy-N-(arylalkyl)benzamides have shown antiproliferative and cytotoxic activities against cancer cell lines, indicating their potential use in cancer therapy. Some compounds exhibited significant activity in inducing apoptosis in melanoma cell lines (Imramovský et al., 2013).
Antimicrobial and Antipathogenic Activities
Synthesis and evaluation of thiourea derivatives of benzamides have shown significant antimicrobial and antipathogenic activities, especially against strains known for biofilm formation. This suggests their potential as novel antimicrobial agents with antibiofilm properties (Limban et al., 2011).
Chemical Process Development
- Process Scale-Up: An efficient industrial-scale synthesis process for derivatives of benzamide has been developed, showcasing the potential for large-scale production of such compounds. This is crucial for the commercialization and application of these compounds in therapeutic contexts (Zhang et al., 2022).
Safety and Hazards
properties
IUPAC Name |
5-bromo-2-chloro-N-(3-cyclopropyl-3-hydroxypropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrClNO2/c14-9-3-4-11(15)10(7-9)13(18)16-6-5-12(17)8-1-2-8/h3-4,7-8,12,17H,1-2,5-6H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUXJTNSZTAXVNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CCNC(=O)C2=C(C=CC(=C2)Br)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

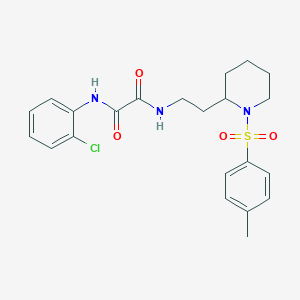
![2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2472027.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,5-dimethylbenzenesulfonamide](/img/structure/B2472028.png)
![2-{6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2472029.png)
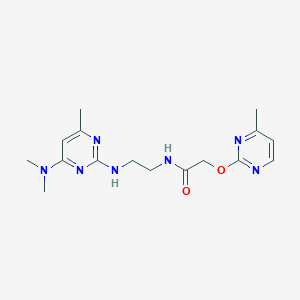
![3-chloro-N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2472031.png)
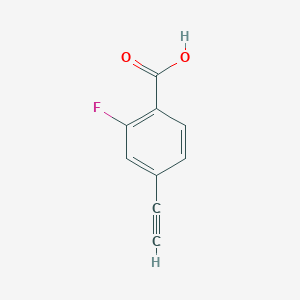
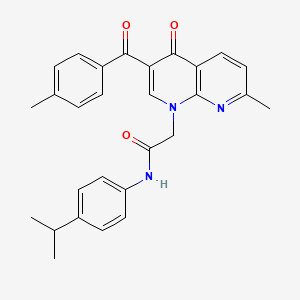
![(3'-Chloro-[1,1'-biphenyl]-4-yl)(4-(3-hydroxypyrrolidin-1-yl)piperidin-1-yl)methanone](/img/structure/B2472038.png)
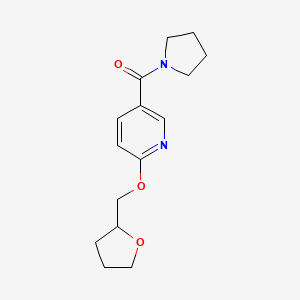


![2,6-dichloro-N-{[5-(trifluoromethyl)-2-pyridinyl]methyl}benzenecarboxamide](/img/structure/B2472044.png)
![N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2472045.png)